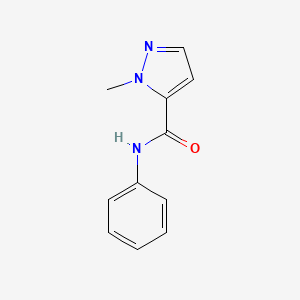
1-methyl-N-phenyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
1-methyl-N-phenyl-1H-pyrazole-5-carboxamide can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using a base such as sodium ethoxide in ethanol. Another method involves the reaction of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones with appropriate reagents .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-methyl-N-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted pyrazoles.
科学研究应用
1-methyl-N-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of pesticides and other agrochemicals.
作用机制
The mechanism of action of 1-methyl-N-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
相似化合物的比较
1-methyl-N-phenyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones: Known for their tautomeric properties and potential biological activities.
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-thiol: Exhibits additional tautomeric structures and unique reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
生物活性
1-Methyl-N-phenyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 1-methylpyrazole with phenyl isocyanate. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Key Characteristics
- Molecular Formula : C11H12N4O
- Molecular Weight : 216.24 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that pyrazole derivatives can inhibit the growth of various bacterial strains, showcasing potential as antimicrobial agents .
- Anticancer Properties : Research has demonstrated that pyrazole derivatives possess significant anticancer activity against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation, making them candidates for therapeutic development in inflammatory diseases .
Antimicrobial Activity
A study evaluated the efficacy of this compound against various pathogens. The results indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the IC50 values observed:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 12.50 |
| HepG2 (Liver Cancer) | 26.00 |
| A549 (Lung Cancer) | 49.85 |
These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of key enzymes related to cancer cell proliferation.
- Modulation of inflammatory pathways , potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
Recent studies have highlighted the acute toxicity associated with some pyrazole derivatives. For instance, a series of 1-methyl-N-phenyl-1H-pyrazole-5-carboxamides were evaluated for their toxicity in rodent models, revealing significant acute toxicity linked to mitochondrial respiration inhibition .
属性
CAS 编号 |
89202-81-3 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC 名称 |
2-methyl-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11N3O/c1-14-10(7-8-12-14)11(15)13-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15) |
InChI 键 |
GLAOUIUEZIDTOH-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















